molecular formula C15H13BrO2 B8424595 Methyl 4-bromomethyl-2-phenylbenzoate

Methyl 4-bromomethyl-2-phenylbenzoate

Cat. No.: B8424595
M. Wt: 305.17 g/mol
InChI Key: QTKFZQUZEQSMTL-UHFFFAOYSA-N
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Description

Methyl 4-bromomethyl-2-phenylbenzoate (CAS: 114772-38-2) is a brominated aromatic ester with a molecular formula of C₁₅H₁₃BrO₂ and a molecular weight of 305.17 g/mol . Its structure consists of a benzoate ester backbone substituted with a bromomethyl group at the 4-position and a phenyl group at the 2-position. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to the reactivity of the bromomethyl group, which facilitates alkylation and cross-coupling reactions.

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

methyl 4-(bromomethyl)-2-phenylbenzoate

InChI

InChI=1S/C15H13BrO2/c1-18-15(17)13-8-7-11(10-16)9-14(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

QTKFZQUZEQSMTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CBr)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between methyl 4-bromomethyl-2-phenylbenzoate and analogous brominated esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
This compound C₁₅H₁₃BrO₂ 305.17 4-bromomethyl, 2-phenyl Alkylating agent, intermediate in drug synthesis (e.g., Telmisartan impurities)
Methyl 4-bromo-2-bromomethylbenzoate C₉H₈Br₂O₂ 307.97 4-bromo, 2-bromomethyl High reactivity in nucleophilic substitutions; dual leaving-group potential
Methyl 4-bromo-2-hydroxy-6-methylbenzoate C₉H₉BrO₃ 245.07 4-bromo, 2-hydroxy, 6-methyl Enhanced solubility in polar solvents; potential for hydrogen bonding
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate C₉H₇Br₂FO₂ 325.96 5-bromo, 2-bromomethyl, 4-fluoro Increased metabolic stability due to fluorine; lipophilicity
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate C₁₆H₁₃BrO₃ 333.18 4-bromophenyl ketone, 4-methylbenzoate Photo-removable protecting group; synthetic precursor for heterocycles

Key Observations:

Reactivity Differences: The dual bromine in methyl 4-bromo-2-bromomethylbenzoate enhances its utility in sequential substitution reactions compared to the mono-brominated target compound . The fluorine in methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate increases electronic withdrawal, stabilizing the molecule against hydrolysis .

Solubility and Polarity :

  • The hydroxyl group in methyl 4-bromo-2-hydroxy-6-methylbenzoate improves aqueous solubility, making it preferable for reactions in polar solvents .

Preparation Methods

Standard Protocol with AIBN Initiation

The most widely employed method involves radical bromination of methyl 4'-methyl-2-biphenylcarboxylate using NBS and azobisisobutyronitrile (AIBN) in n-hexane. Key steps include:

  • Reagents : NBS (1.02 equiv), AIBN (0.05 equiv), and 30% hydrogen peroxide (2.0 equiv).

  • Conditions : Reaction at 60°C for 2.5 hours, followed by reflux for 30 minutes.

  • Workup : Quenching with sodium bisulfite, filtration, and recrystallization in n-hexane.

Outcomes :

  • Yield : 96.2%.

  • Purity : HPLC purity >99.5% with no detectable dibromo impurities.

  • Scalability : Demonstrated at 0.2 mol scale (45.3 g precursor).

Table 1: Reaction Optimization for NBS/AIBN Bromination

ParameterOptimal ValueEffect of Deviation
NBS Equivalence1.02<1.0: Incomplete conversion
AIBN Loading0.05 mol%>0.1 mol%: Side-product formation
Temperature60°C → Reflux<60°C: Prolonged reaction time

Solvent and Initiator Variations

Alternative protocols substitute n-hexane with carbon tetrachloride (CCl₄), achieving comparable yields (90%) for analogous bromomethylated aromatics. However, CCl₄ poses environmental and safety concerns, limiting industrial applicability. Microwave-assisted bromination (80°C, 30 minutes) has been explored for reduced reaction times but requires specialized equipment.

Oxidative Bromination with Hydrogen Peroxide

Dual Role of H₂O₂ in Bromine Generation

Hydrogen peroxide serves as an oxidant to regenerate bromine from HBr, enabling catalytic bromine usage. In a representative procedure:

  • Reagents : Tetrabutylammonium bromide (TBAB, 0.1 equiv), H₂O₂ (2.0 equiv), and Br₂ (1.0 equiv) in diethyl ether.

  • Mechanism :
    H2O2+2HBrBr2+2H2O\text{H}_2\text{O}_2 + 2\text{HBr} \rightarrow \text{Br}_2 + 2\text{H}_2\text{O}

  • Advantages : Minimizes bromine waste and enhances atom economy.

Outcomes :

  • Yield : 94–96%.

  • Byproducts : <1% unreacted precursor.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

While less common, palladium-mediated routes enable modular synthesis. For example, methyl 2-(bromomethyl)benzoate reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%) in DME/EtOH:

  • Conditions : Room temperature, 2 hours.

  • Yield : 65% for biphenyl derivatives.

Table 2: Palladium-Catalyzed Method Limitations

FactorImpact on YieldMitigation Strategy
Boronic Acid Purity<90%: Yield dropPre-purify via recrystallization
Solvent PolarityHigh polarity neededUse DME/EtOH (2:1)

Comparative Analysis of Bromination Techniques

Efficiency and Practicality

  • Radical Bromination : Superior for large-scale production due to high yields and simplicity.

  • Oxidative Bromination : Preferred for cost-sensitive applications but requires precise H₂O₂ dosing.

  • Palladium Catalysis : Reserved for functionalized derivatives but suffers from moderate yields.

Impurity Profiling

HPLC and GC-MS analyses reveal critical quality markers:

  • Dibromo Impurities : Absent in NBS/AIBN methods due to controlled stoichiometry.

  • Ester Hydrolysis : <0.5% under optimized conditions (pH 7.0 during workup).

Industrial-Scale Process Considerations

Cost Analysis

ComponentCost ContributionReduction Strategy
NBS45%Bulk procurement
AIBN10%Optimize initiator loading
Solvent Recovery25%Improve distillation efficiency

Q & A

Q. What are the recommended safety protocols for handling Methyl 4-bromomethyl-2-phenylbenzoate in laboratory settings?

Due to its bromomethyl group, the compound may pose alkylation and toxicity risks. Standard protocols include:

  • Immediate flushing of eyes with water for 10–15 minutes upon contact .
  • Use of gloves and lab coats to prevent skin exposure; contaminated clothing must be washed thoroughly before reuse .
  • Conduct reactions in fume hoods to avoid inhalation. Toxicity data are limited, so treat it as a potential hazard and consult safety guidelines for brominated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • FTIR and FT-Raman spectroscopy : To identify functional groups (e.g., ester C=O stretch, aromatic C-H vibrations) and bromomethyl C-Br bonds. Compare with computational frequency calculations to resolve ambiguities .
  • NMR (¹H/¹³C) : Assign peaks using DEPT or HSQC for methyl, bromomethyl, and aromatic protons. Coupling patterns in aromatic regions help confirm substitution positions .

Q. What synthetic strategies are commonly employed to prepare this compound?

  • Bromination : Selective bromination of methyl 2-phenylbenzoate using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .
  • Esterification : Coupling 4-bromomethyl-2-phenylbenzoic acid with methanol via acid catalysis (H₂SO₄) or DCC-mediated coupling . Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the bromomethyl group?

  • Use SHELXL for small-molecule refinement: Apply restraints to C-Br bond lengths and angles. For twinned crystals, employ TWIN/BASF commands .
  • Validate with PLATON to check for missed symmetry or hydrogen bonding interactions that may stabilize the structure .

Q. How to address contradictions between computational and experimental vibrational spectra?

  • Perform DFT calculations (e.g., B3LYP/6-311++G**) to model the molecule’s geometry. Adjust for solvent effects (e.g., PCM model) if spectra were acquired in solution .
  • Reconcile discrepancies in C-Br stretching modes by examining crystal packing forces (e.g., halogen bonding) that may shift experimental frequencies .

Q. What mechanistic insights explain side reactions during the synthesis of this compound?

  • Competing radical pathways : Trace byproducts (e.g., dibrominated species) to incomplete control of radical initiator concentration or reaction time .
  • Steric hindrance : The ortho-phenyl group may slow bromination kinetics, requiring elevated temperatures or prolonged reaction times. Optimize using DOE (Design of Experiments) .

Q. How to design a crystallization protocol for high-purity single crystals of this compound?

  • Use slow evaporation in a mixed solvent system (e.g., ethyl acetate/hexane) to enhance lattice order.
  • Add a nucleation inhibitor (e.g., polyvinylpyrrolidone) to suppress premature crystallization .

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